molecular formula C24H27N3O4S2 B14798240 1-{5-Tert-Butyl-3-[(1,1-Dioxidothiomorpholin-4-Yl)carbonyl]thiophen-2-Yl}-3-Naphthalen-1-Ylurea

1-{5-Tert-Butyl-3-[(1,1-Dioxidothiomorpholin-4-Yl)carbonyl]thiophen-2-Yl}-3-Naphthalen-1-Ylurea

Cat. No.: B14798240
M. Wt: 485.6 g/mol
InChI Key: MGCVZCZJPOZRQX-UHFFFAOYSA-N
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Description

Urea, N-[5-(1,1-dimethylethyl)-3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-2-thienyl]-N’-1-naphthalenyl- is a complex organic compound with a unique structure that combines a urea moiety with a thienyl and naphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[5-(1,1-dimethylethyl)-3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-2-thienyl]-N’-1-naphthalenyl- typically involves multiple steps. One common approach is to start with the thienyl and naphthalenyl precursors, which are then subjected to a series of reactions to introduce the urea and thiomorpholinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can help optimize the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(1,1-dimethylethyl)-N’-(1-methylethyl)
  • Urea, N-(1,1-dimethylethyl)-N’-(1-phenylethyl)

Uniqueness

What sets Urea, N-[5-(1,1-dimethylethyl)-3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-2-thienyl]-N’-1-naphthalenyl- apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H27N3O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

1-[5-tert-butyl-3-(1,1-dioxo-1,4-thiazinane-4-carbonyl)thiophen-2-yl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C24H27N3O4S2/c1-24(2,3)20-15-18(22(28)27-11-13-33(30,31)14-12-27)21(32-20)26-23(29)25-19-10-6-8-16-7-4-5-9-17(16)19/h4-10,15H,11-14H2,1-3H3,(H2,25,26,29)

InChI Key

MGCVZCZJPOZRQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)NC(=O)NC2=CC=CC3=CC=CC=C32)C(=O)N4CCS(=O)(=O)CC4

Origin of Product

United States

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